The synthesis of UAA crosslinker 1 hydrochloride involves several key steps that utilize established organic chemistry techniques. The process typically begins with the oxidation of a disulfide dimer, followed by treatment with 4-pentynoic acid to yield an intermediate compound. Subsequent reductive cleavage of the disulfide bond generates thiols that are then alkylated using methyl 3-bromopropionate. This step is crucial as it introduces reactive groups necessary for crosslinking.
The synthesis continues with saponification of the resulting esters, leading to the formation of an activated bissuccinimidyl ester. Finally, oxidation transforms the thioether into a sulfoxide, culminating in the production of UAA crosslinker 1 hydrochloride with a total yield of approximately 16%. The purification process is critical to ensure the absence of hydrolyzed byproducts and to maintain the integrity of the reactive ester units .
The molecular structure of UAA crosslinker 1 hydrochloride features two succinimidyl ester groups that are strategically spaced to allow for effective crosslinking between proteins. These groups are essential for reacting with nucleophiles found in amino acids, particularly lysine residues in proteins. The compound's structure facilitates its ability to form stable covalent bonds under physiological conditions, making it suitable for biological applications.
UAA crosslinker 1 hydrochloride primarily participates in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for specific and efficient formation of covalent bonds between proteins tagged with compatible functional groups.
These reactions are particularly advantageous in biological systems where metal ions may interfere with cellular processes .
The mechanism by which UAA crosslinker 1 hydrochloride operates involves its ability to covalently link proteins that are in close proximity during interactions. When introduced into a biological system, it selectively targets specific amino acid residues (such as lysines) on proteins.
Upon binding to these residues, UAA crosslinker 1 forms stable covalent bonds that effectively "freeze" protein interactions at a given moment, allowing researchers to analyze these complexes through mass spectrometry or other analytical techniques. This capability is crucial for studying dynamic protein-protein interactions and understanding cellular mechanisms .
UAA crosslinker 1 hydrochloride exhibits several notable physical and chemical properties:
These properties make UAA crosslinker 1 an effective tool for biochemical research and applications .
UAA crosslinker 1 hydrochloride has several scientific applications:
The versatility and effectiveness of UAA crosslinker 1 hydrochloride position it as a valuable reagent in modern biochemical research .
Amber codon suppression technology provides the foundational mechanism for incorporating UAA crosslinker 1 hydrochloride (chemically defined as N⁶-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride) into recombinant proteins with precise positional control. This methodology exploits the cell's native translational machinery while repurposing the amber stop codon (TAG) as a dedicated signal for UAA insertion. When an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for UAA crosslinker 1 hydrochloride is expressed, the tRNA recognizes the in-frame amber codon and delivers the UAA to the growing polypeptide chain. This process enables site-directed mutagenesis with atomic precision, allowing researchers to install this chemical probe at virtually any desired position within a target protein's sequence [8]. The genetic code expansion achieved through this method maintains full compatibility with endogenous protein synthesis pathways while introducing novel chemical functionalities not found among the canonical amino acids. Studies with analogous lysine-derived UAAs have demonstrated incorporation efficiencies ranging from 20-60% in Escherichia coli expression systems and 10-40% in mammalian cells, depending on optimization of expression conditions and suppressor tRNA efficiency [4] [8].
Table 1: Key Characteristics of UAA Crosslinker 1 Hydrochloride
Property | Specification |
---|---|
Chemical Name | N⁶-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride |
Molecular Features | Lysine derivative with propargyloxycarbonyl side-chain |
Bioorthogonal Handle | Alkyne group (propagyl) |
Incorporation System | Amber stop codon suppression |
Primary Applications | Site-specific protein modification, crosslinking |
The molecular recognition of UAA crosslinker 1 hydrochloride depends critically on engineered aminoacyl-tRNA synthetases (aaRS) with precisely tailored active sites. These specialized enzymes are created through iterative rounds of directed evolution, typically beginning with Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) or similar orthogonal scaffolds. The evolutionary process involves generating combinatorial libraries of aaRS mutants through targeted mutagenesis of residues lining the amino acid binding pocket, followed by stringent positive and negative selection to identify variants that exclusively charge the orthogonal tRNA with UAA crosslinker 1 hydrochloride while rejecting canonical amino acids [7] [8]. Structural analyses of successful synthetases reveal characteristic mutations that create a hydrophobic binding pocket complementary to the propargyloxycarbonyl moiety while excluding bulkier natural residues like phenylalanine or tyrosine. For instance, in the case of similar UAAs, mutations at residues Q65, S158, and N162 (numbering based on M. jannaschii TyrRS) proved critical for accommodating elongated side chains while maintaining catalytic efficiency [3] [7]. The resulting synthetase variants exhibit remarkable discrimination, with charging efficiencies for UAA crosslinker 1 hydrochloride exceeding 10⁴-fold preference over canonical amino acids, ensuring fidelity during protein biosynthesis.
Orthogonal translation systems for UAA crosslinker 1 hydrochloride function through compartmentalized molecular components that operate independently of endogenous protein synthesis machinery. These systems comprise two fundamental elements: (1) an engineered tRNA that decodes the amber stop codon without being recognized by native synthetases, and (2) a specialized synthetase that exclusively charges this tRNA with UAA crosslinker 1 hydrochloride. In prokaryotic systems such as E. coli, the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species and its cognate tRNAᴾʸˡ have been successfully repurposed for incorporating various lysine-derived UAAs [4]. Eukaryotic implementation typically employs the Methanocaldococcus jannaschii TyrRS/tRNAᵗʸʳ pair, which exhibits minimal cross-reactivity with mammalian translational machinery [8].
Recent advances have demonstrated simultaneous incorporation of multiple distinct UAAs using engineered systems with expanded coding capacity. For UAA crosslinker 1 hydrochloride, co-expression with a second orthogonal pair enables dual-labeling strategies. For instance, researchers have achieved incorporation at two distinct sites in a single polypeptide chain by suppressing both amber (TAG) and ochre (TAA) stop codons using mutually orthogonal tRNA/synthetase pairs specific for different UAAs [3]. The expression yields of proteins containing UAA crosslinker 1 hydrochloride vary significantly between expression systems, with prokaryotic systems typically achieving 2-10 mg/L for full-length proteins, while mammalian systems range from 0.5-2 mg/L depending on optimization of UAA concentration (typically 0.1-1 mM in culture media), promoter strength, and delivery method for the synthetic amino acid [4] [8].
UAA crosslinker 1 hydrochloride enables targeted protein crosslinking through proximity-enabled bioreactivity, a mechanism that exploits spatial confinement to drive selective covalent bond formation. The alkyne moiety of UAA crosslinker 1 hydrochloride exhibits minimal reactivity toward biological nucleophiles under physiological conditions when freely diffusing. However, when positioned in close proximity (<10 Å) to complementary reactive groups (e.g., azides or other bioorthogonal handles) on interacting biomolecules, the effective local concentration increases dramatically, enabling spontaneous covalent linkage without external catalysts [1] [2] [5]. This phenomenon capitalizes on the principle of effective molarity, where proximity-driven acceleration overcomes the intrinsic kinetic barriers of bioorthogonal reactions.
Table 2: Comparison of Crosslinking Mechanisms Enabled by Engineered UAAs
Mechanism | UAA Example | Reaction Partner | Kinetics | Primary Application |
---|---|---|---|---|
Proximity-enabled | UAA crosslinker 1 | Azide-modified | Minutes to hours | Covalent capture of transient |
bioreactivity | hydrochloride | biomolecules | (proximity-dependent) | PPIs in live cells |
Photo-crosslinking | p-benzoyl-L- | C-H bonds | Instant upon UV | Trapping transient interactions |
phenylalanine (BzF) | irradiation | |||
Electrophilic crosslinking | Bromoalkyl-UAAs | Cysteine thiols | Seconds to minutes | Covalent inhibition and protein |
engineering |
The covalent capture efficiency of proximity-enabled reactions depends critically on the distance and orientation between reactive partners. Studies with structurally defined protein complexes have demonstrated crosslinking yields exceeding 60% when UAA crosslinker 1 hydrochloride is strategically positioned at interaction interfaces [1]. This approach has proven particularly valuable for stabilizing transient interactions that evade detection by conventional methods, including enzyme-substrate complexes and weak-affinity protein-protein interactions (Kd > 1 μM). For example, analogous alkyne-containing UAAs have enabled covalent capture of the transient interaction between ubiquitin-conjugating enzyme UBE2D3 and its substrate PCNA in live E. coli cells, followed by mass spectrometric identification of the crosslinked complex [1] [5]. The resulting covalent complexes maintain native structural features and can withstand stringent purification procedures, including affinity chromatography and denaturing gel electrophoresis, enabling subsequent structural and functional characterization of otherwise ephemeral biomolecular interactions.
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